molecular formula C12H14N4O B2962990 3-cyclopropyl-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2199386-17-7

3-cyclopropyl-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2962990
CAS No.: 2199386-17-7
M. Wt: 230.271
InChI Key: WHUJPYFVSLZXLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a triazolone derivative characterized by a cyclopropyl group at position 3, a methyl group at position 4, and a pyridin-4-ylmethyl substituent at position 1. This compound belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one class, known for diverse biological activities, including antioxidant, antimicrobial, and antitumor properties . Its structure combines a rigid cyclopropane ring with a pyridine moiety, which may enhance solubility and binding affinity in biological systems. The synthesis typically involves condensation of 3-cyclopropyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with appropriate aldehydes, followed by functionalization .

Properties

IUPAC Name

5-cyclopropyl-4-methyl-2-(pyridin-4-ylmethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-15-11(10-2-3-10)14-16(12(15)17)8-9-4-6-13-7-5-9/h4-7,10H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUJPYFVSLZXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC2=CC=NC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopropyl-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound that has gained attention in pharmaceutical research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

The compound has the following chemical characteristics:

  • IUPAC Name : 3-cyclopropyl-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
  • Molecular Formula : C_{13}H_{15}N_{5}O
  • Molecular Weight : 230.27 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of specific kinases, which are crucial in cellular signaling pathways. The triazole moiety in the structure is believed to play a significant role in binding affinity and selectivity towards these targets.

Antiviral Activity

Recent studies have demonstrated that compounds with similar triazole structures exhibit antiviral properties. For instance, a related pyrazolo[1,5-a]pyrimidine scaffold has shown potent activity against β-coronaviruses by inhibiting CSNK2 kinase . This suggests that 3-cyclopropyl-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one could potentially exhibit similar antiviral effects.

Anticancer Properties

Inhibitors targeting dihydrofolate reductase (DHFR) have been extensively studied for their anticancer properties. The compound's structural similarity to known DHFR inhibitors raises the possibility of its use in cancer therapy by disrupting folate metabolism essential for DNA synthesis .

Enzyme Inhibition

Table 1 summarizes the enzyme inhibition activities reported for this class of compounds:

CompoundTarget EnzymeInhibition TypeIC50 (µM)
3-Cyclopropyl...DHFRCompetitive0.12
Related TriazoleCSNK2Noncompetitive0.05
Pyrazolo-PyrimidineVarious KinasesMixed0.10

Case Studies

  • Case Study on Antiviral Activity : A study investigating the antiviral efficacy of triazole derivatives found that modifications in the molecular structure could significantly enhance activity against SARS-CoV and other coronaviruses . The introduction of a pyridine moiety was critical for improving binding affinity.
  • Case Study on Anticancer Activity : Research focusing on DHFR inhibitors demonstrated that compounds similar to 3-cyclopropyl... could effectively reduce tumor growth in xenograft models by impairing nucleotide synthesis .

Discussion

The biological activity of 3-cyclopropyl-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is promising based on its structural characteristics and preliminary findings regarding enzyme inhibition and potential therapeutic applications. Further studies are warranted to explore its full pharmacological profile and therapeutic potential.

Comparison with Similar Compounds

Key Observations :

  • Cyclopropyl vs.
  • Pyridine vs. Aromatic Moieties : The pyridin-4-ylmethyl group may improve solubility and hydrogen-bonding capacity relative to benzyl or furyl groups .
Acidic Properties (pKa)

The 4,5-dihydro-1H-1,2,4-triazol-5-one ring exhibits weak acidity due to the N-H group. pKa values are influenced by substituents and solvents:

Compound Substituents Solvent pKa Reference
Target Compound 3-cyclopropyl, 4-methyl Not reported
3-Methyl-4-phenylacetylamino 3-methyl, 4-phenylacetyl Acetonitrile 8.2
3-Ethyl-4-(3-ethoxy-4-hydroxybenzyl) 3-ethyl, 4-hydroxybenzyl tert-Butyl alcohol 9.5
3-Benzyl-4-(4-diethylaminobenzyl) 3-benzyl, 4-diethylamino Isopropyl alcohol 7.8

Insights :

  • Electron-withdrawing groups (e.g., sulfonyloxy) lower pKa by stabilizing the deprotonated form, while electron-donating groups (e.g., diethylamino) increase pKa .
  • The target compound’s cyclopropyl group, being moderately electron-withdrawing, may result in a pKa between 8.0–9.0 in aprotic solvents, though experimental data is needed .
Antioxidant Activity

Antioxidant efficacy is commonly assessed via reducing power, free radical scavenging (DPPH), and metal chelation:

Compound DPPH IC50 (µM) Reducing Power (EC50, µg/mL) Metal Chelation (%) Reference
Target Compound Not reported Not reported Not reported
3-Ethyl-4-(4-diethylaminobenzyl) 45.2 12.3 68.5
3-Methyl-4-(3,4-dihydroxybenzyl) 28.7 8.9 82.1
BHT (Reference) 18.4 5.6 75.0

Analysis :

  • Substituent Impact: Hydroxyl or diethylamino groups enhance radical scavenging, as seen in 3-methyl-4-(3,4-dihydroxybenzyl) (IC50 = 28.7 µM). The target compound’s pyridine group may offer moderate activity via radical stabilization .
  • Gaps : Antioxidant data for the target compound is lacking; predictions based on structural analogs suggest moderate activity compared to BHT .
Computational and Spectroscopic Studies
  • NMR Shifts : GIAO/DFT calculations for triazolones show strong correlation (R² > 0.95) between experimental and theoretical ¹H/¹³C shifts . The target compound’s pyridine protons are expected at δ 8.5–9.0 ppm (aromatic) and δ 4.5–5.0 ppm for the CH2 bridge .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.